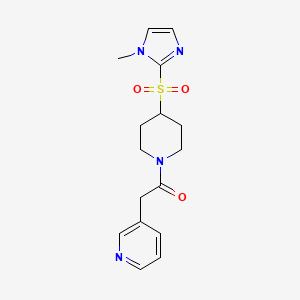

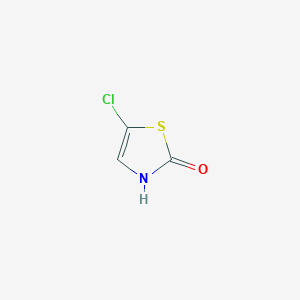

5-chloro-3H-1,3-thiazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1,3-thiazol-2(3H)-one is a chemical compound with the molecular formula C3H2ClNOS . It has an average mass of 135.572 Da and a mono-isotopic mass of 134.954559 Da .

Synthesis Analysis

Thiazoles, including 5-chloro-1,3-thiazol-2(3H)-one, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .Molecular Structure Analysis

The molecular structure of 5-chloro-1,3-thiazol-2(3H)-one is based on structures generated from information available in databases . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in various synthetic drugs and have wide applications in the field of drug design and discovery .Physical and Chemical Properties Analysis

5-Chloro-1,3-thiazol-2(3H)-one has a molecular formula of C3H2ClNOS . It has an average mass of 135.572 Da and a mono-isotopic mass of 134.954559 Da .Aplicaciones Científicas De Investigación

Structural Analysis and Theoretical Insights

Thiazole derivatives, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been characterized structurally and theoretically, showcasing their potential in material science. The study by Kerru et al. (2019) employed spectroscopic techniques and density functional theory (DFT) calculations to elucidate the structural and electronic properties of these compounds, hinting at their applications as nonlinear optical (NLO) materials due to significant hyperpolarizability Kerru et al., 2019.

Corrosion Inhibition

Thiazole derivatives have shown promise as corrosion inhibitors for metals. Bentiss et al. (2007) explored the efficacy of new 1,3,4-thiadiazoles in preventing mild steel corrosion in acidic solutions, highlighting their potential for industrial applications in material protection Bentiss et al., 2007.

Synthesis and Applications in Organic Chemistry

Research on the synthesis of thiazole derivatives has paved the way for developing novel compounds with potential applications in various domains. Yuanbiao et al. (2016) detailed a synthetic route for chloro-2-oxo-butyric acid ethyl ester, a crucial intermediate in synthesizing thiazole carboxylic acids, demonstrating the versatility of thiazole derivatives in organic synthesis Yuanbiao et al., 2016.

Anticancer Activity

Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating significant anticancer activity against Hepatocellular carcinoma cell lines. This study underscores the potential therapeutic applications of thiazole derivatives in oncology Gomha et al., 2017.

Innovative Synthetic Methods

The development of novel synthetic routes for thiazole derivatives, such as the one-step synthesis of 2,4-thiazolidinedione by Meng et al. (2008), highlights the ongoing innovation in the field. These methods contribute to the efficient production of biologically active agents, reflecting the importance of thiazole derivatives in pharmaceuticals and industrial applications Meng et al., 2008.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that thiazole derivatives have been found to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Thiazole derivatives, in general, have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Thiazoles have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of 5-chloro-1,3-thiazol-2(3H)-one could be in these areas.

Propiedades

IUPAC Name |

5-chloro-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNOS/c4-2-1-5-3(6)7-2/h1H,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVBSNRCDEVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=O)N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289062-73-2 |

Source

|

| Record name | 5-chloro-2,3-dihydro-1,3-thiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)

![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782526.png)